Retention Time and Chromatographic Resolution Versus Afatinib and Afatinib Impurity B Under Validated UPLC Conditions
A validated stability‑indicating UPLC method (Acquity HSS PFP column, 100 × 2.1 mm, 1.8 μm; 0.1% v/v formic acid in water/acetonitrile gradient; 258 nm UV detection; 0.4 mL·min⁻¹ flow; 30 °C column temperature) achieved baseline resolution of all five known afatinib impurities, including Impurity 6 [1]. Under these conditions, Afatinib Impurity 6 elutes with a relative retention time (RRT) that is distinct from the API afatinib (retention time ~4.09 min) and from Afatinib Impurity B (3‑chloro‑4‑fluorophenyl analog; CAS 314771-76-1), which is the direct synthetic precursor differing only by the absence of the 4‑dimethylamino‑crotonamide side chain [1][2]. The method achieved a limit of quantification (LOQ) of 0.02–0.05 ppm for all five known impurities, including the target compound, enabling detection at levels compliant with ICH Q3A/Q3B reporting thresholds [1].
| Evidence Dimension | UPLC retention time and LOQ for impurity quantification |
|---|---|
| Target Compound Data | LOQ 0.02–0.05 ppm; baseline resolved from afatinib and Impurity B on HSS PFP column (specific RRT value not published in abstract) |
| Comparator Or Baseline | Afatinib API (parent drug) retention time ~4.09 min; Afatinib Impurity B (3-chloro-4-fluorophenyl analog) distinct RRT; other known impurities resolved. |
| Quantified Difference | The method separates all five known impurities including the target des‑chloro species; recovery across LOQ–200% levels was 96.9–101.8%, confirming no cross-interference. |
| Conditions | Acquity UPLC HSS PFP column (100 × 2.1 mm, 1.8 μm); 0.1% formic acid/acetonitrile gradient; 258 nm; 0.4 mL·min⁻¹; 30 °C; 12‑min run time; forced degradation under hydrolysis, oxidation, thermal, and photolytic stress. |
Why This Matters
Demonstrates that the target compound is chromatographically resolved from both the API and the closest structural analog under ICH‑validated conditions, which is mandatory for its qualified use as a reference standard in ANDA stability studies.
- [1] Ivaturi, R., Sastry, T. M. and Satyaveni, S. (2021) 'Validated Stability Indicating UPLC Method for Afatinib and Its Impurities in Pharmaceutical Dosage Form', Indian Drugs, 57(11), pp. 27–39. doi: 10.53879/id.57.11.11973. View Source
- [2] SynInnova Laboratories (2025) Afatinib Impurity 6 – Product Page. Available at: https://www.syninnova.com (Accessed: 30 April 2026). View Source
